Spectroscopic data (NMR, IR, MS) of 2-[3-(Trifluoromethyl)benzoyl]thiophene
Spectroscopic data (NMR, IR, MS) of 2-[3-(Trifluoromethyl)benzoyl]thiophene
An In-depth Technical Guide to the Spectroscopic Characterization of 2-[3-(Trifluoromethyl)benzoyl]thiophene
Foreword: This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-[3-(Trifluoromethyl)benzoyl]thiophene. In the dynamic fields of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. This compound, featuring a thiophene ring linked to a trifluoromethyl-substituted benzoyl group, is of significant interest due to the prevalence of these moieties in pharmacologically active agents.[1][2][3] This document serves as a predictive and illustrative resource for researchers, scientists, and drug development professionals, synthesizing data from analogous structures and fundamental spectroscopic principles to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. While direct experimental data for this specific molecule is not widely published, this guide constructs a scientifically rigorous and expected spectroscopic profile to aid in its identification and characterization.
Molecular Structure and Analysis
2-[3-(Trifluoromethyl)benzoyl]thiophene is an aromatic ketone. The structure consists of a thiophene ring acylated at the second position with a benzoyl group, which is itself substituted at the meta-position with a highly electronegative trifluoromethyl (CF₃) group. This substitution pattern is critical as it significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Caption: Molecular structure of 2-[3-(Trifluoromethyl)benzoyl]thiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-[3-(Trifluoromethyl)benzoyl]thiophene, we anticipate distinct signals for the protons and carbons of both the thiophene and the substituted benzene rings.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
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¹H NMR Acquisition:
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Acquire the spectrum at room temperature.
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Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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A 45-degree pulse angle with a relaxation delay of 2-5 seconds is recommended.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive.
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Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region. The protons on the thiophene ring will appear as a multiplet pattern, while the protons on the trifluoromethyl-substituted benzene ring will show characteristic splitting influenced by their positions relative to the electron-withdrawing carbonyl and CF₃ groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.94 | s | - | H on C10 (ortho to CF₃) |
| ~7.89 | d | J ≈ 7.8 | H on C9 or C12 |
| ~7.75 | d | J ≈ 3.7 | Thiophene H (adjacent to S) |
| ~7.68 | t | J ≈ 7.8 | H on C13 (para to CF₃) |
| ~7.45 | d | J ≈ 4.9 | Thiophene H (adjacent to C=O) |
| ~7.18 | dd | J ≈ 4.9, 3.7 | Thiophene H |
Rationale for Predictions:
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Thiophene Protons: The protons on the thiophene ring typically appear in the 7.1-7.8 ppm range.[4] Their specific shifts and coupling constants are dictated by their position relative to the sulfur atom and the carbonyl substituent.
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Benzene Protons: The strong electron-withdrawing nature of the CF₃ group and the carbonyl group deshields the protons on the benzene ring, shifting them downfield. The proton at C10, being ortho to the CF₃ group and the carbonyl, is expected to be the most deshielded and may appear as a singlet or a narrow triplet depending on long-range coupling. The other protons will exhibit standard ortho, meta, and para couplings.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR spectrum will provide key information, including the characteristic signal for the carbonyl carbon and the quartet for the trifluoromethyl carbon due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~182-188 | C6 (C=O) | Shielded compared to benzophenone due to the electron-donating thiophene ring.[4] |
| ~140-145 | C2 (Thiophene) | Carbon attached to the carbonyl group. |
| ~135-140 | C8 (Benzene) | Carbon attached to the carbonyl group. |
| ~130-135 | Aromatic CH | Multiple signals for the thiophene and benzene CH carbons. |
| ~129 (q) | C11 (Benzene) | Carbon attached to the CF₃ group, split into a quartet. |
| ~124 (q) | C14 (CF₃) | Large quartet signal due to one-bond C-F coupling. |
Rationale for Predictions:
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Carbonyl Carbon: The carbonyl carbon of 2-benzoylthiophenes is typically found at a lower chemical shift (more shielded) than in benzophenones (~196 ppm), a consequence of the thiophene ring's electron-donating character.[4]
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Trifluoromethyl Group: The carbon of the CF₃ group will appear as a prominent quartet with a large coupling constant (¹JCF ≈ 270-280 Hz).[5] The carbon to which it is attached (C11) will also show a smaller quartet splitting (²JCF).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-[3-(Trifluoromethyl)benzoyl]thiophene will be dominated by absorptions from the carbonyl group, the trifluoromethyl group, and the aromatic systems.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet containing a small amount of the solid compound.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Scan the sample over the range of 4000-650 cm⁻¹. Collect an average of 16-32 scans to obtain a high-quality spectrum. A background scan should be run prior to the sample scan.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 1630-1650 | C=O Stretch (Aryl Ketone) | Strong |
| 1600-1585, 1500-1400 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1300-1100 | C-F Stretch | Strong, Multiple Bands |
| ~800-600 | C-S Stretch (Thiophene) | Medium-Weak |
Rationale for Predictions:
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C=O Stretch: The carbonyl stretching frequency in 2-benzoylthiophene is typically lower than in benzophenone (~1660-1670 cm⁻¹) due to resonance with the electron-rich thiophene ring.[4]
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.[7]
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Aromatic Vibrations: The spectrum will contain characteristic bands for C-H stretching above 3000 cm⁻¹ and C=C ring stretching in the 1600-1400 cm⁻¹ region, consistent with aromatic compounds.[8] Thiophene-specific vibrations, including the C-S stretch, are also expected.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The compound can be introduced via a direct insertion probe or through a Gas Chromatography (GC-MS) system if it is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular formula is C₁₂H₇F₃OS, with a monoisotopic mass of approximately 256.02 g/mol .
Predicted Major Fragments (m/z):
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256: Molecular ion [M]⁺•
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237: [M - F]⁺ (Loss of a fluorine atom)
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187: [M - CF₃]⁺ (Loss of the trifluoromethyl radical)
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145: [C₆H₄CF₃]⁺ (Trifluoromethylbenzoyl cation)
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111: [C₄H₃SCO]⁺ (Thienoyl cation)
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83: [C₄H₃S]⁺ (Thienyl cation)
Proposed Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of 2-[3-(trifluoromethyl)benzoyl]thiophene.
Rationale for Predictions: Under EI conditions, the molecular ion is expected to be prominent. The primary fragmentation pathway for ketones is α-cleavage on either side of the carbonyl group. This will lead to the formation of the trifluoromethylbenzoyl cation (m/z 173, which can lose CO to give m/z 145) and the thienoyl cation (m/z 111). Loss of the stable trifluoromethyl radical from the molecular ion is also a highly probable fragmentation pathway.
Conclusion
This guide outlines the anticipated spectroscopic characteristics of 2-[3-(Trifluoromethyl)benzoyl]thiophene based on established principles and data from analogous compounds. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary set of data for unambiguous structure confirmation. Researchers synthesizing or isolating this compound can use this predictive guide as a benchmark for their experimental findings. The key identifying features will be the distinct aromatic patterns in the NMR spectra, the strong carbonyl and C-F stretches in the IR spectrum, and the characteristic α-cleavage fragmentation in the mass spectrum.
References
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- Sandhya, N. C., et al. (2015). Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile. PubMed Central.
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